Florpyrauxifen

Catalog No.
S997260
CAS No.
943832-81-3
M.F
C13H8Cl2F2N2O3
M. Wt
349.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Florpyrauxifen

CAS Number

943832-81-3

Product Name

Florpyrauxifen

IUPAC Name

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid

Molecular Formula

C13H8Cl2F2N2O3

Molecular Weight

349.11 g/mol

InChI

InChI=1S/C13H8Cl2F2N2O3/c1-22-12-5(14)3-2-4(7(12)16)10-8(17)9(18)6(15)11(19-10)13(20)21/h2-3H,1H3,(H2,18,19)(H,20,21)

InChI Key

XFZUQTKDBCOXPP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl

Canonical SMILES

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl

Florpyrauxifen is a synthetic herbicide belonging to the class of pyridinemonocarboxylic acids. It is characterized by its unique molecular structure, which includes multiple halogen substituents and functional groups that enhance its herbicidal activity. Specifically, florpyrauxifen is a derivative of picolinic acid, substituted at positions 3, 4, 5, and 6 with chlorine, amino, fluorine, and other functional groups, making it effective against a variety of weed species in agricultural settings .

Florpyrauxifen mimics the natural plant hormone auxin by binding to auxin receptors in susceptible plants []. This disrupts normal growth processes, leading to abnormal cell division, uncontrolled growth, and ultimately, plant death [].

Efficacy Against Invasive Species:

  • Studies have shown Florpyrauxifen-benzyl to be successful in controlling invasive aquatic plants like water hyacinth (Eichhornia crassipes). A case study in Indonesia demonstrated that a dose of 15 g a.i./ha (active ingredient per hectare) achieved a significant reduction in weed biomass, exceeding 75% growth reduction compared to the control group [].

Environmental Impact:

  • Research suggests that Florpyrauxifen-benzyl use within recommended guidelines may not negatively impact water quality. The Indonesian study mentioned earlier found all water quality parameters remained within the set standards after herbicide application []. However, it's important to note that further research is needed to fully understand the long-term environmental effects of Florpyrauxifen-benzyl.

Comparison with Other Herbicides:

  • Studies have compared the effectiveness of Florpyrauxifen-benzyl to other commonly used herbicides. In a field trial, Florpyrauxifen-benzyl exhibited greater weed control compared to 2,4-D DMA and Penoxsulam, achieving an 89.81% growth reduction rate [].

Important Considerations:

  • While Florpyrauxifen-benzyl appears promising for aquatic weed management, it's crucial to remember that herbicide use should be part of an integrated approach. Additional factors like water flow management and the targeted weed species all play a role in successful control strategies.
  • The potential impact on non-target organisms also requires consideration. Further research is needed to fully assess the safety profile of Florpyrauxifen-benzyl for aquatic ecosystems.

Florpyrauxifen undergoes several chemical transformations, particularly hydrolysis and photolysis. The primary reaction involves the hydrolysis of its ester form, florpyrauxifen-benzyl, which results in the release of the active florpyrauxifen compound. This process is facilitated under both acidic and basic conditions and can be influenced by environmental factors such as temperature and light exposure . The degradation products include various phytotoxic metabolites that contribute to its herbicidal efficacy .

Florpyrauxifen exhibits selective herbicidal properties, primarily targeting broadleaf weeds while demonstrating low toxicity to rice crops. Its mode of action involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Studies have shown that florpyrauxifen affects bacterial diversity in paddy soils, indicating potential impacts on soil microbiomes following repeated applications .

The synthesis of florpyrauxifen typically involves several steps:

  • Formation of Picolinic Acid Derivative: The initial step involves modifying picolinic acid through chlorination and fluorination.
  • Esterification: The carboxylic acid group of florpyrauxifen is reacted with benzyl alcohol to form florpyrauxifen-benzyl.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for agricultural application .

Florpyrauxifen is primarily used as an herbicide in rice cultivation. Its application is designed for both pre- and post-flooding conditions, effectively controlling various weed species without harming the rice plants. This selectivity makes it a valuable tool for rice farmers looking to enhance crop yields while minimizing weed competition .

Research has demonstrated that florpyrauxifen interacts with various environmental factors that can influence its effectiveness and degradation:

  • Soil Microbial Communities: Studies indicate that repeated applications can significantly alter the structure and diversity of microbial communities in paddy soils.
  • Aquatic Systems: In water bodies, florpyrauxifen undergoes rapid degradation through photolysis, affecting its persistence and potential bioaccumulation in aquatic organisms .

Florpyrauxifen shares similarities with several other herbicides, particularly those within the auxin class. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Florpyrauxifen-benzylBenzyl esterEnhanced solubility and stability in aqueous systems
ClopyralidPyridine derivativeSelective against broadleaf weeds; lower aquatic toxicity
DicambaBenzoic acid derivativeBroad-spectrum herbicide; higher volatility
2,4-DPhenoxy acid derivativeWidely used; broader spectrum but higher toxicity

Florpyrauxifen's unique combination of functional groups allows it to exhibit specific herbicidal activity while minimizing impact on non-target species like rice crops . Its selective action and lower toxicity profile make it a preferred choice in integrated weed management strategies.

XLogP3

3.1

Wikipedia

Florpyrauxifen

Dates

Modify: 2023-08-16

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